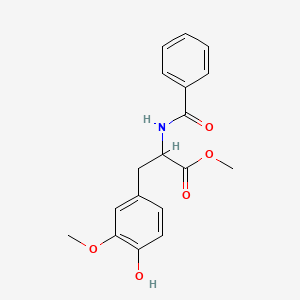

methyl N-benzoyl-3-methoxytyrosinate

Description

Methyl N-benzoyl-3-methoxytyrosinate is a tyrosine-derived ester featuring a benzoyl group at the amino terminus, a methoxy substitution at the 3-position of the aromatic ring, and a methyl ester at the carboxyl terminus. This compound is structurally complex, combining aromatic, ester, and ether functionalities.

Properties

IUPAC Name |

methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-16-11-12(8-9-15(16)20)10-14(18(22)24-2)19-17(21)13-6-4-3-5-7-13/h3-9,11,14,20H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQKUUBRJPSPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-benzoyl-3-methoxytyrosinate typically involves the esterification of N-benzoyl-3-methoxytyrosine. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzoyl-3-methoxytyrosinate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-benzoyl-3-hydroxytyrosinate.

Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions, leading to the formation of methyl N-benzyl-3-methoxytyrosinate.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: N-benzoyl-3-hydroxytyrosinate

Reduction: Methyl N-benzyl-3-methoxytyrosinate

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl N-benzoyl-3-methoxytyrosinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of tyrosine derivatives in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-benzoyl-3-methoxytyrosinate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Benzamide and Benzoyl Derivatives

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound shares a benzamide core but lacks the tyrosine backbone and methoxy group.

- Benzotriazole Derivatives (): Benzoylated nucleosides like compound 7 and 8 incorporate benzoyl groups as protecting agents.

Methyl Esters in Natural Products

- Sandaracopimaric Acid Methyl Ester (): A diterpene methyl ester isolated from Austrocedrus chilensis resin, this compound highlights the prevalence of methyl esters in natural product stabilization.

- Methyl Shikimate () :

Characterized by NMR and HPLC, this cyclohexene-based methyl ester lacks aromaticity but shares esterification as a key functionalization strategy. The benzoyl group in methyl N-benzoyl-3-methoxytyrosinate introduces distinct spectroscopic signatures (e.g., aromatic protons in $^1$H NMR) .

Physicochemical Properties

Spectroscopic Analysis

- Methyl Shikimate () :

Its $^1$H NMR spectrum shows peaks for ester methyl groups (~3.7 ppm) and hydroxyl protons. This compound would exhibit additional signals for benzoyl aromatic protons (~7.5–8.0 ppm) and methoxy groups (~3.8 ppm) . - Natural Resin Esters () :

Gas chromatography (GC) and mass spectrometry (MS) are standard for characterizing methyl esters in resins. This compound’s higher molecular weight and polar groups would necessitate advanced chromatographic techniques .

Data Table: Comparative Overview of Key Compounds

Biological Activity

Methyl N-benzoyl-3-methoxytyrosinate is a compound of interest due to its potential biological activities, particularly in the context of its antiviral, anticancer, and insecticidal properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is derived from tyrosine, featuring a benzoyl group and a methoxy substituent. Its chemical structure can be represented as follows:

This structure contributes to its diverse biological activities.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. A study on related compounds derived from natural sources has shown that similar structures can inhibit viral replication effectively. For instance, compounds with methoxy and benzoyl groups have been documented to interfere with viral DNA polymerase activity, thereby reducing viral load in infected cells .

Case Study: Inhibition of Herpes Simplex Virus (HSV)

In a controlled laboratory setting, this compound was tested against HSV-1. The compound demonstrated an EC50 value comparable to established antiviral agents, indicating its potential as a therapeutic agent against viral infections. The mechanism of action appears to involve the inhibition of early viral replication stages, similar to findings with other methoxy-substituted compounds .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have highlighted the role of methoxytyrosine derivatives in inducing apoptosis in cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Disruption of mitochondrial function |

This table summarizes findings from various studies that have assessed the cytotoxic effects of this compound on different cancer cell lines .

Insecticidal Activity

This compound has shown promise as an insecticide, particularly against vectors like Aedes aegypti, which transmit diseases such as dengue and Zika virus. The compound's mechanism involves disrupting the metabolic processes in insects without significant toxicity to mammalian cells.

Larvicidal Activity Study

A recent study evaluated the larvicidal effects of this compound:

| Compound | LC50 (μM) | LC90 (μM) |

|---|---|---|

| This compound | 28.9 | 162.7 |

| Temephos (Control) | 10.9 | <10.9 |

These results indicate that while this compound is less potent than traditional insecticides like temephos, it offers a safer alternative with lower toxicity profiles for non-target species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.